![molecular formula C16H17NO3 B5757672 N-(3-ethoxyphenyl)-2-phenoxyacetamide](/img/structure/B5757672.png)
N-(3-ethoxyphenyl)-2-phenoxyacetamide
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Overview
Description
N-(3-ethoxyphenyl)-2-phenoxyacetamide, also known as EPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPPA is a white crystalline powder that is soluble in most organic solvents and has a molecular weight of 307.4 g/mol. The purpose of
Scientific Research Applications
N-(3-ethoxyphenyl)-2-phenoxyacetamide has been used in various scientific research applications, including as a potential anti-inflammatory agent, a selective COX-2 inhibitor, and a potential anticancer agent. N-(3-ethoxyphenyl)-2-phenoxyacetamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 and tumor necrosis factor-alpha, in vitro and in vivo. Additionally, N-(3-ethoxyphenyl)-2-phenoxyacetamide has been shown to selectively inhibit COX-2 over COX-1, which is important in reducing the risk of gastrointestinal side effects associated with non-selective COX inhibitors. Furthermore, N-(3-ethoxyphenyl)-2-phenoxyacetamide has been shown to induce apoptosis in cancer cells, indicating its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of N-(3-ethoxyphenyl)-2-phenoxyacetamide is not fully understood, but it is believed to involve the inhibition of the NF-κB pathway, which is a key regulator of inflammation and cancer. N-(3-ethoxyphenyl)-2-phenoxyacetamide has been shown to inhibit the phosphorylation and degradation of IκBα, which is an inhibitor of NF-κB. This leads to the inhibition of NF-κB activation and subsequent reduction in the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
N-(3-ethoxyphenyl)-2-phenoxyacetamide has been shown to have several biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine and chemokine production, the selective inhibition of COX-2 over COX-1, and the induction of apoptosis in cancer cells. Additionally, N-(3-ethoxyphenyl)-2-phenoxyacetamide has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3-ethoxyphenyl)-2-phenoxyacetamide in lab experiments is its high purity and low toxicity, which allows for accurate and reliable results. Additionally, N-(3-ethoxyphenyl)-2-phenoxyacetamide has been shown to have good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of using N-(3-ethoxyphenyl)-2-phenoxyacetamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on N-(3-ethoxyphenyl)-2-phenoxyacetamide, including further investigation of its mechanism of action, optimization of its pharmacokinetic properties, and evaluation of its efficacy in animal models of inflammation and cancer. Additionally, N-(3-ethoxyphenyl)-2-phenoxyacetamide could be further developed as a therapeutic agent for the treatment of inflammatory diseases and cancer.
Synthesis Methods
N-(3-ethoxyphenyl)-2-phenoxyacetamide can be synthesized using a simple one-pot reaction between 3-ethoxyaniline and 2-phenoxyacetyl chloride. The reaction is carried out in the presence of a base and a solvent, such as dichloromethane or chloroform, at room temperature. The resulting product is purified using column chromatography, yielding a high purity N-(3-ethoxyphenyl)-2-phenoxyacetamide.
properties
IUPAC Name |
N-(3-ethoxyphenyl)-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-2-19-15-10-6-7-13(11-15)17-16(18)12-20-14-8-4-3-5-9-14/h3-11H,2,12H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGIZFLPNJKCEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)COC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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